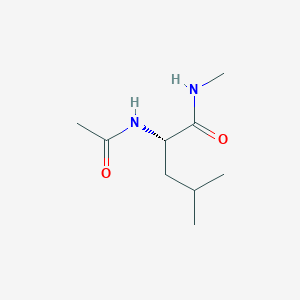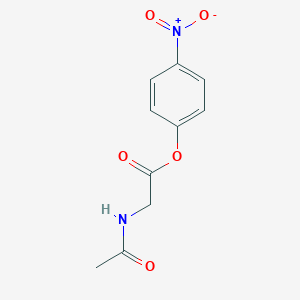
Ac-4,5-dehydro-leu-oh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-4,5-dehydro-leu-oh, also known as (2S)-2-acetamido-4-methylpent-4-enoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the leucine side chain, which distinguishes it from the naturally occurring leucine. This compound is often used in peptide synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-4,5-dehydro-leu-oh typically involves the following steps:
Starting Material: The synthesis begins with the commercially available L-leucine.
Protection of Amino Group: The amino group of L-leucine is protected using an acetyl group to prevent unwanted reactions.
Formation of Double Bond: The double bond is introduced between the fourth and fifth carbon atoms through a dehydrogenation reaction. This step often involves the use of strong bases or catalysts to facilitate the removal of hydrogen atoms.
Deprotection: The acetyl group is removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-4,5-dehydro-leu-oh undergoes various chemical reactions, including:
Oxidation: The double bond in the side chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond acts as a reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated amino acid derivatives.
Substitution: Various substituted amino acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ac-4,5-dehydro-leu-oh has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins with modified side chains, which can help in studying protein structure and function.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ac-4,5-dehydro-leu-oh involves its incorporation into peptides and proteins, where it can alter the structure and function of the resulting molecules. The double bond in the side chain can introduce conformational constraints, affecting the folding and stability of peptides. This can influence the interaction of peptides with their molecular targets, such as enzymes or receptors, and modulate their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-4,5-dehydro-L-leucine: Similar in structure but may have different stereochemistry.
N-acetyl-4,5-dehydro-DL-leucine: A racemic mixture of the compound.
L-allylglycine: Contains an allyl group instead of a double bond.
Uniqueness
Ac-4,5-dehydro-leu-oh is unique due to the presence of the double bond in the side chain, which imparts distinct chemical and biological properties. This feature allows for the study of conformational effects in peptides and proteins, making it a valuable tool in research.
Propriétés
IUPAC Name |
(2S)-2-acetamido-4-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBXANFRXWKOCS-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427183 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88547-24-4 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














